1-Bromo-5-(difluoromethyl)-3-methoxy-2-propoxybenzene
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Overview
Description
1-Bromo-5-(difluoromethyl)-3-methoxy-2-propoxybenzene is an organic compound that belongs to the class of aromatic bromides This compound is characterized by the presence of a bromine atom, a difluoromethyl group, a methoxy group, and a propoxy group attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Bromo-5-(difluoromethyl)-3-methoxy-2-propoxybenzene typically involves the bromination of a suitable precursor compound. One common method is the bromination of 5-(difluoromethyl)-3-methoxy-2-propoxybenzene using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron or aluminum bromide. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform at a controlled temperature.
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and recrystallization can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions: 1-Bromo-5-(difluoromethyl)-3-methoxy-2-propoxybenzene can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The methoxy and propoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The difluoromethyl group can be reduced to a methyl group under specific conditions.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as sodium amide, potassium thiolate, or sodium alkoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).
Oxidation Reactions: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic media.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst.
Major Products Formed:
- Substitution reactions yield various substituted benzene derivatives.
- Oxidation reactions produce aldehydes or carboxylic acids.
- Reduction reactions result in the formation of methyl-substituted benzene derivatives.
Scientific Research Applications
1-Bromo-5-(difluoromethyl)-3-methoxy-2-propoxybenzene has several applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and pharmaceuticals.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a precursor for active pharmaceutical ingredients (APIs).
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-Bromo-5-(difluoromethyl)-3-methoxy-2-propoxybenzene involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The bromine atom and other functional groups can form covalent or non-covalent bonds with these targets, leading to changes in their activity or function. The specific pathways involved depend on the nature of the target and the context of the reaction.
Comparison with Similar Compounds
- 1-Bromo-5-(difluoromethyl)-2-fluorobenzene
- 1-Bromo-3-fluoro-5-methylbenzene
- 1-Bromo-5-(difluoromethyl)-2,4-difluorobenzene
Comparison: 1-Bromo-5-(difluoromethyl)-3-methoxy-2-propoxybenzene is unique due to the presence of both methoxy and propoxy groups, which can influence its reactivity and interactions with other molecules. In contrast, similar compounds may have different functional groups, leading to variations in their chemical behavior and applications.
Properties
IUPAC Name |
1-bromo-5-(difluoromethyl)-3-methoxy-2-propoxybenzene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13BrF2O2/c1-3-4-16-10-8(12)5-7(11(13)14)6-9(10)15-2/h5-6,11H,3-4H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RVXHHXXFPDIRFX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=C(C=C(C=C1Br)C(F)F)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13BrF2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.12 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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